molecular formula C11H13Cl2N3 B1468222 (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride CAS No. 1211511-88-4

(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride

Cat. No.: B1468222
CAS No.: 1211511-88-4
M. Wt: 258.14 g/mol
InChI Key: KDCVMBKOPHFQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride” is a chemical compound used in scientific research. Its diverse applications range from drug discovery to catalysis. It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The linear formula of “this compound” is C11H12N3Cl1 . The SMILES string representation is NCC1=NC=CC (C2=CC=CC=C2)=N1.Cl . The InChI key is AKYNHJPHKIMIJO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“this compound” is a solid . It does not have a flash point . The storage class code is 11, which corresponds to combustible solids .

Safety and Hazards

The product has a GHS07 pictogram, with the signal word "Warning" . It has hazard statement H317, which indicates that it may cause an allergic skin reaction . The precautionary statements include P261, P272, P280, P333 + P313, P362 + P364, and P501 . It falls under hazard classification Skin Sens. .

Properties

IUPAC Name

(4-phenylpyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2ClH/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9;;/h1-7H,8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCVMBKOPHFQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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